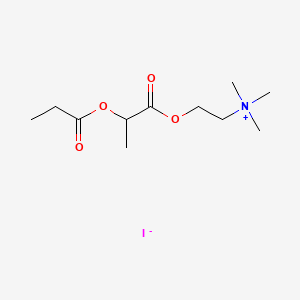

Propionyllactoylcholine iodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

73231-77-3 |

|---|---|

Molecular Formula |

C11H22INO4 |

Molecular Weight |

359.20 g/mol |

IUPAC Name |

trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium;iodide |

InChI |

InChI=1S/C11H22NO4.HI/c1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

OMKOJLACFQWJDN-UHFFFAOYSA-M |

Canonical SMILES |

CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Fundamental Chemical Research and Advanced Synthetic Strategies for Propionyllactoylcholine Iodide

Design and Synthesis of Structurally Related Analogs and Derivatives of Propionyllactoylcholine Iodide

To understand how molecular structure relates to biological function, researchers synthesize and test a series of related analogues. This process, known as Structure-Activity Relationship (SAR) studies, provides crucial insights into the interactions between a molecule and its biological target.

The acyl group of choline (B1196258) esters plays a pivotal role in their binding and activity at cholinergic receptors. For SAR studies of Propionyllactoylcholine iodide, the propionyl group attached to the lactoyl oxygen would be systematically varied. Based on established SAR principles for cholinergic agonists, modifications to the size and electronic nature of this acyl group are expected to have significant effects. cutm.ac.inpharmacy180.com

Generally, for direct-acting cholinergic drugs, increasing the acyl chain length beyond the size of an acetyl group leads to a decrease in agonistic activity. cutm.ac.in Therefore, analogues with larger alkyl groups (e.g., butyryl, valeryl) would likely show reduced potency compared to the propionyl or acetyl equivalents. Introducing bulky or aromatic acyl groups can dramatically alter the molecule's properties, sometimes converting it from an agonist to an antagonist. pharmacy180.com

| Acyl Moiety Modification | Example Analogue | Predicted Impact on Cholinergic Activity | Rationale |

| Shorter Acyl Chain | Acetyllactoylcholine Iodide | Potentially higher activity | The acetyl group is optimal for acetylcholine (B1216132), the natural ligand. cutm.ac.in |

| Longer Acyl Chain | Butyryllactoylcholine Iodide | Lower activity | Larger acyl groups generally decrease agonist potency at muscarinic receptors. cutm.ac.inpharmacy180.com |

| Branched Acyl Chain | Isobutyryllactoylcholine Iodide | Lower activity | Steric hindrance may interfere with receptor binding. |

| Aromatic Acyl Group | Benzoyllactoylcholine Iodide | Likely antagonistic activity | Esters of aromatic acids often act as cholinergic antagonists. pharmacy180.com |

The choline portion of the molecule, characterized by the quaternary ammonium (B1175870) head and the ethylene (B1197577) bridge, is also a critical determinant of activity. pharmacy180.com The positively charged trimethylammonium group is considered essential for binding to the anionic site of cholinergic receptors. cutm.ac.in

Modifications to the ethylene bridge can fine-tune receptor selectivity and resistance to hydrolysis. jove.com Introducing a methyl group on the carbon beta to the quaternary nitrogen (as in methacholine) typically increases muscarinic receptor selectivity while decreasing nicotinic activity. cutm.ac.injove.com Conversely, an alpha-methyl group tends to enhance nicotinic selectivity. cutm.ac.in Lengthening the ethylene chain generally results in a rapid loss of activity. cutm.ac.in

| Choline Moiety Modification | Example Analogue Name | Predicted Impact on Cholinergic Activity | Rationale |

| β-Methylation of Bridge | Propionyllactoyl-β-methylcholine Iodide | Increased muscarinic selectivity, decreased nicotinic activity. cutm.ac.in | The β-methyl group enhances binding at muscarinic receptors. |

| α-Methylation of Bridge | Propionyllactoyl-α-methylcholine Iodide | Increased nicotinic selectivity, decreased muscarinic activity. cutm.ac.in | The α-methyl group favors interaction with nicotinic receptors. |

| Chain Extension | 3-(Propionyllactoyloxy)propyl-trimethylammonium Iodide | Decreased activity | The precise spacing between the ester and ammonium groups is critical for receptor activation. cutm.ac.in |

| N-Ethyl Substitution | N,N-diethyl-N-methyl-2-(propionyllactoyloxy)ethylammonium Iodide | Decreased activity | Replacement of N-methyl groups with larger alkyls reduces potency. cutm.ac.inpharmacy180.com |

Methodologies for Counterion Variation Studies

The identity of the counterion in a quaternary ammonium salt like propionyllactoylcholine iodide can significantly influence its physicochemical properties, such as solubility, stability, and surface activity. researchgate.netroyalsocietypublishing.org Therefore, methodologies for varying the iodide counterion are crucial for fundamental research and potential applications.

Several methods can be employed for counterion exchange in quaternary ammonium salts. These include:

Anion Exchange Chromatography: This is a powerful and widely used technique. A solution of propionyllactoylcholine iodide would be passed through an anion exchange resin pre-loaded with the desired new counterion (e.g., chloride, bromide, acetate). The iodide ions would be retained by the resin, and the propionyllactoylcholine cation would elute with the new counterion.

Precipitation/Metathesis Reactions: This method involves reacting an aqueous solution of propionyllactoylcholine iodide with a salt containing the desired counterion and a cation that forms an insoluble salt with iodide. For instance, reacting with silver acetate (B1210297) would precipitate silver iodide, leaving propionyllactoylcholine acetate in the solution.

Use of Silver Salts: Silver salts are commonly used for halide exchange. Treatment of propionyllactoylcholine iodide with a silver salt of a non-coordinating anion, such as silver tetrafluoroborate (B81430) or silver hexafluorophosphate, in an appropriate solvent would lead to the precipitation of silver iodide, yielding the corresponding propionyllactoylcholine salt.

The choice of method depends on the desired counterion, the scale of the reaction, and the required purity of the final product. The success of the counterion exchange would be confirmed by analytical techniques such as ion chromatography or elemental analysis to verify the absence of the original iodide and the presence of the new counterion. brjac.com.br

Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment of Propionyllactoylcholine Iodide

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of propionyllactoylcholine iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. For propionyllactoylcholine iodide, the ¹H NMR spectrum would be expected to show characteristic signals for the trimethylammonium protons as a singlet, along with multiplets for the choline backbone and the lactoyl and propionyl groups. acs.org 2D NMR techniques like COSY and HMQC would be used to establish the connectivity between protons and carbons. rsc.org The chemical shifts would be compared with those of known related compounds like acetylcholine and lactoylcholine. shimadzu.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing quaternary ammonium salts. oup.com In positive ion mode, ESI-MS would show a prominent peak for the propionyllactoylcholine cation. High-resolution mass spectrometry (HRMS) would provide the exact mass of the cation, allowing for the determination of its elemental composition with high confidence. rsc.org Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion, yielding characteristic fragmentation patterns that can further confirm the structure, such as the loss of the propionyl or lactoyl group. nih.gov

| Technique | Expected Observations for Propionyllactoylcholine Cation |

| ¹H NMR | Singlet for -(N⁺(CH₃)₃), distinct signals for the choline, lactoyl, and propionyl moieties. |

| ¹³C NMR | Resonances for all carbon atoms, including the carbonyls of the ester and propionyl groups. |

| ESI-MS | A prominent peak corresponding to the mass of the [Propionyllactoylcholine]⁺ cation. |

| HRMS | Provides the exact mass of the cation for elemental composition confirmation. |

| MS/MS | Characteristic fragment ions resulting from the cleavage of the ester bonds. |

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of and quantifying non-volatile, ionic compounds like propionyllactoylcholine iodide. mn-net.com Reversed-phase HPLC with a C18 or a more polar embedded-phase column would be a typical choice. oup.com Due to the lack of a strong chromophore, detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) would be suitable. Alternatively, HPLC coupled with mass spectrometry (LC-MS) provides high sensitivity and selectivity. rsc.orgnih.gov A typical mobile phase would consist of a buffered aqueous solution (e.g., with ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol. rsc.org

Gas Chromatography (GC): As a quaternary ammonium salt, propionyllactoylcholine iodide is non-volatile and thermally labile, making it unsuitable for direct GC analysis. american.edu However, pyrolysis-GC could be employed, where the compound is thermally degraded in the GC inlet to form volatile tertiary amines that can be separated and detected. american.edu This is more of a characterization technique than a purity assessment method.

| Chromatographic Method | Typical Conditions for Quaternary Ammonium Salts |

| HPLC Column | Reversed-phase C18 or Biphenyl. mn-net.com |

| Mobile Phase | Gradient of acetonitrile/methanol in buffered water (e.g., with formic acid or ammonium formate). mn-net.comrsc.org |

| Detection | ESI-MS, ELSD, CAD. |

| GC | Not directly applicable; Pyrolysis-GC could be used for structural information. american.edu |

Exploration of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govresearchgate.net This approach can offer milder reaction conditions and improved yields for complex molecules.

The synthesis of the ester linkages in propionyllactoylcholine iodide is a prime candidate for an enzyme-catalyzed approach. Lipases are a class of enzymes that are widely used for esterification reactions. mdpi.com A potential chemoenzymatic route could involve:

Chemical Synthesis of Precursors: Propionyl-lactic acid could be synthesized chemically. Choline iodide is commercially available.

Enzyme-Catalyzed Esterification: A lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to catalyze the esterification between propionyl-lactic acid and choline iodide. mdpi.com This reaction would likely be carried out in a non-aqueous solvent or a deep eutectic solvent (DES) to favor the synthesis over hydrolysis. mdpi.comjmb.or.kr

Research on lipase-catalyzed esterifications in choline chloride-based deep eutectic solvents has shown that the choline itself can act as a substrate, leading to the formation of choline esters. rsc.org This suggests that a direct enzymatic reaction between propionic acid, lactic acid, and a choline salt could be a complex but potentially feasible one-pot synthesis. The reaction conditions, such as the choice of enzyme, solvent, temperature, and water activity, would need to be carefully optimized to achieve a high yield of the desired product. mdpi.com

Biochemical and Enzymatic Interaction Research with Propionyllactoylcholine Iodide

Investigation of Propionyllactoylcholine Iodide Interactions with Soluble Enzyme Systems

Mechanistic Studies of Enzyme Modulation by Propionyllactoylcholine Iodide (e.g., Inhibition, Activation, Allosteric Effects)

Further research and publication in peer-reviewed journals would be necessary to provide the specific details requested on the biochemical properties and enzymatic interactions of Propionyllactoylcholine iodide.

Hypothetical Involvement of Propionyllactoylcholine Iodide in Intracellular Biochemical Pathways

The intracellular activity of Propionyllactoylcholine iodide would theoretically commence following its transport across the cell membrane. Once inside the cell, it is likely to be targeted by esterases, enzymes that catalyze the hydrolysis of esters. This enzymatic action would cleave the ester bonds, breaking down Propionyllactoylcholine iodide into its fundamental components: propionic acid, lactic acid, and choline (B1196258). Each of these resulting molecules could then be integrated into various well-established metabolic pathways.

Methodological Approaches for Assessing Cellular Uptake and Intracellular Localization

To investigate the hypothetical cellular uptake and localization of Propionyllactoylcholine iodide, a multi-faceted approach employing several established methodologies would be necessary. The selection of these techniques would be crucial in elucidating the mechanisms of membrane transport, the rate of uptake, and the subcellular distribution of the compound or its metabolites.

A primary method for quantifying the intracellular concentration of small molecules is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) . acs.org This powerful analytical technique allows for the separation, identification, and quantification of the parent compound and its potential metabolites from cell lysates. acs.orgwuxiapptec.comsciex.com To validate such studies, it is essential to establish calibration curves and assess the compound's stability in the cell culture medium. acs.org

To visualize the compound's journey into the cell and its subsequent localization, fluorescent tagging could be employed. By chemically modifying Propionyllactoylcholine iodide with a fluorescent probe, its movement across the plasma membrane and accumulation in specific organelles could be monitored in real-time using kinetic imaging. nih.gov This approach can provide qualitative and quantitative data on the dynamics of intracellular transport.

Computational modeling , specifically mechanistic cellular pharmacokinetic modeling, offers a theoretical framework to analyze and predict the transport and distribution of small molecules at a subcellular level. nih.gov These models, based on differential equations, can integrate various factors such as passive diffusion, carrier-mediated transport, and enzymatic metabolism to simulate the spatiotemporal dynamics of the compound within the cell. nih.gov

The table below outlines these hypothetical methodological approaches.

| Methodological Approach | Description | Potential Insights | Key Considerations |

| HPLC-MS | A technique for separating, identifying, and quantifying compounds in a mixture. acs.org | Accurate intracellular concentrations of Propionyllactoylcholine iodide and its metabolites; Time- and dose-dependence of uptake. acs.org | Requires development of specific analytical methods and validation of compound stability. acs.org |

| Fluorescent Tagging | Chemical attachment of a fluorescent molecule to Propionyllactoylcholine iodide. nih.gov | Real-time visualization of cellular uptake and intracellular localization; Identification of target organelles. nih.gov | The fluorescent tag must not interfere with the compound's biological activity or transport. |

| Computational Modeling | Use of mathematical models to simulate the pharmacokinetic behavior of the compound within a cell. nih.gov | Prediction of transport mechanisms and subcellular distribution; Integration with systems biology models of biochemical networks. nih.gov | Model accuracy is dependent on the quality of input parameters and experimental validation. |

| Radiolabeling | Incorporation of a radioactive isotope (e.g., ³H or ¹⁴C) into the Propionyllactoylcholine iodide molecule. | Tracing the metabolic fate of the compound and its fragments within various biochemical pathways. | Requires specialized facilities and handling procedures for radioactive materials. |

Exploration of Potential Intermediacy in Lipid or Neurotransmitter Metabolism

The hypothetical metabolic fate of Propionyllactoylcholine iodide is intrinsically linked to the catabolism of its constituent parts, suggesting potential roles in both lipid and neurotransmitter metabolism.

Role in Lipid Metabolism:

The choline component of the molecule is a key player in lipid metabolism. Choline is a precursor for the synthesis of phosphatidylcholine, a major component of cellular membranes. researchgate.netimrpress.com Following its hypothetical release from Propionyllactoylcholine iodide, choline could be phosphorylated by choline kinase to phosphocholine, which then enters the Kennedy pathway to be incorporated into phosphatidylcholine. imrpress.comnih.gov The propionyl group, released as propionic acid, can be converted to propionyl-CoA. wikipedia.orgnih.gov Propionyl-CoA is a significant intermediate in the catabolism of odd-chain fatty acids and certain amino acids. creative-proteomics.comelifesciences.org It can be carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA, which enters the citric acid cycle. wikipedia.orgnih.gov An overabundance of choline esters could potentially lead to an overproduction of fatty acid precursors. wiley.comwiley.com

Role in Neurotransmitter Metabolism:

Choline is also the direct precursor for the synthesis of the neurotransmitter acetylcholine (B1216132). researchgate.netmdpi.com In cholinergic neurons, choline is taken up by high-affinity choline transporters and acetylated by choline acetyltransferase to form acetylcholine. researchgate.net Therefore, the choline released from the hydrolysis of Propionyllactoylcholine iodide could theoretically contribute to the cellular pool of choline available for acetylcholine synthesis.

The table below summarizes the hypothetical metabolic intermediates and their potential roles.

| Component | Hypothetical Metabolic Intermediate | Potential Metabolic Pathway | Significance |

| Choline | Phosphocholine | Kennedy Pathway | Synthesis of phosphatidylcholine, a key membrane phospholipid. researchgate.netimrpress.comnih.gov |

| Acetylcholine | Neurotransmitter Synthesis | Precursor for a crucial neurotransmitter in the central and peripheral nervous systems. researchgate.netmdpi.com | |

| Propionyl Group | Propionyl-CoA | Fatty Acid & Amino Acid Metabolism | Intermediate in the breakdown of odd-chain fatty acids and some amino acids; enters the citric acid cycle via succinyl-CoA. wikipedia.orgnih.govcreative-proteomics.comelifesciences.org |

| Lactoyl Group | Lactic Acid | Glycolysis/Gluconeogenesis | Can be converted to pyruvate (B1213749) and enter central energy metabolism. |

Molecular Recognition and Receptor Binding Research of Propionyllactoylcholine Iodide

Ligand-Receptor Interaction Profiling of Propionyllactoylcholine Iodide

The initial step in understanding the pharmacological potential of a compound like Propionyllactoylcholine iodide involves profiling its interactions with relevant biological targets. Given its structural similarity to Acetylcholine (B1216132), a key neurotransmitter, cholinergic receptors would be a primary focus. medchemexpress.comguidetopharmacology.orgsigmaaldrich.com

Development and Application of In Vitro Receptor Binding Assays

To determine if and how Propionyllactoylcholine iodide binds to specific receptors, researchers would employ various in vitro binding assays. These assays are crucial for initial screening and characterization. merckmillipore.com

Radioligand Binding Assays: This classic and highly sensitive technique is a gold standard for quantifying receptor binding. merckmillipore.comnih.gov It involves using a radioactively labeled version of a known ligand that binds to the target receptor. By introducing Propionyllactoylcholine iodide, researchers can measure its ability to compete with and displace the radioligand. The results would determine the binding affinity of the compound. For muscarinic receptor subtypes, for instance, a common radioligand used is [³H]-N-methylscopolamine. ieu.edu.tr The process typically involves incubating the receptor preparation, the radioligand, and various concentrations of the test compound, followed by separating the bound from the free radioligand using filtration methods and quantifying the radioactivity. merckmillipore.com

Fluorescence Polarization (FP): This method provides a non-radioactive alternative to study binding events in real-time. FP measures the change in the polarization of fluorescent light emitted from a labeled ligand. When a small, fluorescently-labeled ligand is free in solution, it tumbles rapidly, resulting in low polarization. Upon binding to a larger receptor protein, its rotation slows, leading to an increase in polarization. The introduction of Propionyllactoylcholine iodide would compete with the fluorescent ligand, causing a decrease in polarization that can be measured to determine binding affinity.

Assessment of Binding Affinity and Selectivity for Neurotransmitter Receptors

A critical aspect of a drug candidate's profile is its binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and its selectivity for different receptor subtypes.

Binding Affinity (Kd/Ki): These values quantify the strength of the interaction between the ligand and the receptor. A lower K_d or K_i value indicates a higher binding affinity. These parameters are derived from the concentration-response curves generated during competitive binding assays. revvity.com For example, studies on other compounds have determined Ki values for various muscarinic receptor subtypes (M1-M5). guidetopharmacology.org

Selectivity Profile: It is rare for a compound to bind to only one receptor type. Therefore, Propionyllactoylcholine iodide would be tested against a panel of neurotransmitter receptors, including different subtypes of cholinergic receptors (muscarinic and nicotinic), to create a selectivity profile. guidetopharmacology.orgieu.edu.tr This profile is essential for predicting potential therapeutic effects and off-target side effects. A hypothetical selectivity profile for Propionyllactoylcholine iodide at human muscarinic receptors could be presented in a table.

Hypothetical Binding Affinity Data for Propionyllactoylcholine Iodide

This table illustrates the type of data that would be generated from receptor binding assays to show the compound's affinity for different muscarinic receptor subtypes. Note: This data is for illustrative purposes only and is not based on experimental results.

| Receptor Subtype | K_i (nM) |

| Muscarinic M1 | 150 |

| Muscarinic M2 | 85 |

| Muscarinic M3 | 220 |

| Muscarinic M4 | 95 |

| Muscarinic M5 | 450 |

Investigation of Allosteric Modulation of Receptors

Beyond simply binding to the primary (orthosteric) site, some compounds can bind to a secondary (allosteric) site on the receptor. This can modulate the receptor's response to its natural ligand. Research would need to investigate whether Propionyllactoylcholine iodide acts as an allosteric modulator, which could either enhance or diminish the effect of acetylcholine at cholinergic receptors. guidetopharmacology.org

Biophysical Characterization of Propionyllactoylcholine Iodide Binding Events

Biophysical techniques provide deeper insights into the thermodynamics and structural changes associated with ligand-receptor binding. waters.combioanalysis-zone.comwaters.comumass.edu

Spectroscopic Techniques for Analyzing Ligand-Protein Interactions

Spectroscopic methods are used to detect conformational changes in the receptor protein upon ligand binding.

Fluorescence Quenching: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can change upon ligand binding. nih.gov If Propionyllactoylcholine iodide binds near these fluorescent amino acids, it may cause a quenching (decrease) of the fluorescence signal. mdpi.com The extent of quenching can be analyzed to calculate binding constants and the number of binding sites. Iodide ions themselves are known to be effective fluorescence quenchers, a factor that would need careful consideration in experimental design to distinguish protein-related quenching from direct effects of the iodide counter-ion. science.govresearchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary and tertiary structure of the receptor protein when Propionyllactoylcholine iodide binds. Significant changes in the CD spectrum would indicate that the binding event induces a conformational change in the protein, which is often a prerequisite for receptor activation or inhibition.

Calorimetric Studies for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. upm.eswikipedia.orgnuvisan.com This provides a complete thermodynamic profile of the interaction.

Isothermal Titration Calorimetry (ITC): In an ITC experiment, a solution of Propionyllactoylcholine iodide would be titrated into a solution containing the target receptor protein. basepairbio.commdpi.com The instrument measures the minute heat changes that occur with each injection. upm.es The resulting data can be analyzed to determine the binding affinity (K_d), stoichiometry (n, the number of ligand molecules that bind to one receptor), and the enthalpy (ΔH) and entropy (ΔS) of binding. nuvisan.combasepairbio.com This information reveals the driving forces behind the interaction—whether it is enthalpy-driven (e.g., hydrogen bonds) or entropy-driven (e.g., hydrophobic interactions). mdpi.com

Hypothetical Thermodynamic Profile for Propionyllactoylcholine Iodide Binding to a Cholinergic Receptor

This table illustrates the kind of comprehensive data obtained from an ITC experiment. Note: This data is for illustrative purposes only and is not based on experimental results.

| Parameter | Value | Unit |

| Binding Affinity (K_d) | 9.8 x 10⁻⁷ | M |

| Stoichiometry (n) | 1.05 | - |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

| Entropy (ΔS) | 2.1 | cal/mol·K |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used to study biomolecular interactions in real-time. nih.govmercodia.com This method allows for the precise measurement of binding kinetics (association and dissociation rates), affinity (the strength of the binding), and specificity of interactions between a ligand (in this case, Propionyllactoylcholine Iodide) and its target receptor. mercodia.combioduro.com The technology works by detecting changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. bioduro.com This provides invaluable quantitative data for understanding how a drug candidate interacts with its biological target. mercodia.com

Despite the utility of SPR in drug discovery for both small molecules and biologics, a search of scientific databases yielded no studies that have employed this technique to investigate the binding kinetics of Propionyllactoylcholine Iodide with any receptor. bioduro.comnih.gov Consequently, there is no available data on its association rate (k_a), dissociation rate (k_d), or equilibrium dissociation constant (K_D) with any biological target.

Interactive Data Table: Illustrative SPR Kinetic Data for a Hypothetical Compound-Receptor Interaction

Since no specific data exists for Propionyllactoylcholine Iodide, the following table illustrates the type of data that would be generated from SPR analysis. This data is for a generic compound and is purely for illustrative purposes.

| Analyte (Compound) | Ligand (Receptor) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (M) |

| Hypothetical Compound A | Receptor X | 1.5 x 10⁵ | 3.2 x 10⁻⁴ | 2.1 x 10⁻⁹ |

| Hypothetical Compound B | Receptor X | 2.8 x 10⁵ | 5.1 x 10⁻⁴ | 1.8 x 10⁻⁹ |

| Hypothetical Compound C | Receptor Y | 7.4 x 10⁴ | 1.9 x 10⁻³ | 2.6 x 10⁻⁸ |

Computational Modeling and Molecular Dynamics Simulations of Propionyllactoylcholine Iodide Interactions

Computational modeling and molecular dynamics (MD) simulations are essential tools for investigating the behavior of atoms and molecules and for predicting how a ligand might interact with its receptor at an atomic level. nih.govebsco.com These methods can provide insights into the binding modes, conformational changes, and energetic profiles of molecular interactions. plos.orgnih.gov

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. univr.itnih.gov Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed picture of the interaction and the stability of the predicted binding pose. nih.gov These simulations are crucial for understanding the structural principles that determine the strength of a protein-ligand complex. nih.gov

A thorough search of the literature revealed no published studies on ligand docking or molecular dynamics simulations specifically involving Propionyllactoylcholine Iodide. Therefore, there are no predictive models for its binding pose with any known receptors, nor are there simulations detailing its dynamic interactions.

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. nih.govphyschemres.org These calculations can provide detailed information about the energies of interaction between a ligand and its receptor, including the contributions of various forces such as electrostatic interactions and van der Waals forces. rsc.org This level of theoretical analysis is valuable for understanding the fundamental nature of the binding event.

As with the other methodologies, there is no evidence in the scientific literature of quantum chemical calculations being performed to determine the interaction energies or electronic properties of Propionyllactoylcholine Iodide in the context of receptor binding.

Interactive Data Table: Illustrative Interaction Energy Contributions from a Hypothetical Docking Study

The table below is a hypothetical representation of the kind of data that would be generated from a computational study on ligand-receptor interactions. This data does not correspond to Propionyllactoylcholine Iodide.

| Interaction Type | Energy Contribution (kcal/mol) | Key Interacting Residues |

| Hydrogen Bonds | -5.8 | TYR 122, SER 154 |

| Hydrophobic Interactions | -4.2 | LEU 89, VAL 98, ILE 140 |

| Electrostatic Interactions | -3.5 | ASP 121, LYS 156 |

| Van der Waals Forces | -2.1 | Multiple residues |

| Total Binding Energy | -15.6 |

Based on an extensive review of available scientific literature, there is no specific research data available for Propionyllactoylcholine Iodide in the areas of molecular recognition, receptor binding kinetics as studied by Surface Plasmon Resonance, or computational analysis through molecular dynamics simulations and quantum chemical calculations. The information and data tables provided in this article are illustrative of the methodologies discussed and are not based on actual experimental or computational results for Propionyllactoylcholine Iodide. Further research is required to elucidate the biochemical and biophysical properties of this specific compound.

Preclinical Investigative Methodologies and Model System Applications for Propionyllactoylcholine Iodide

Development and Validation of In Vitro Cell-Based Models for Propionyllactoylcholine Iodide Research

A comprehensive review of published literature reveals a lack of specific data on the use of in vitro cell-based models for the investigation of Propionyllactoylcholine iodide. The following subsections outline standard methodologies that could be applied in future research, though no specific findings for this compound have been documented.

Utilization of Primary Neuronal and Non-Neuronal Cell Culture Systems

There is no publicly available research detailing the use of primary neuronal or non-neuronal cell cultures to investigate the effects of Propionyllactoylcholine iodide.

Application of Immortalized Cell Lines for High-Throughput Screening Methodologies

Currently, there are no documented studies employing immortalized cell lines for the high-throughput screening of Propionyllactoylcholine iodide.

Utilization of Ex Vivo Tissue Slice Preparations for Mechanistic Investigations

Limited research has been conducted on compounds structurally related to Propionyllactoylcholine iodide, providing some insight into its potential pharmacological activity.

Brain Slice Electrophysiology for Synaptic Function Analysis

There are no available studies that have utilized brain slice electrophysiology to analyze the impact of Propionyllactoylcholine iodide on synaptic function.

Organ Bath Studies on Isolated Tissue Preparations for Functional Responses

Research has been conducted on a related compound, Propionyllactoylcholine, to assess its activity on smooth muscle. In these studies, the Magnus method was used to examine the contracting activity of acylated lactoylcholine derivatives, including Propionyllactoylcholine, on the smooth muscle of isolated rat stomach preparations. The findings from this research indicated that Propionyllactoylcholine exhibited strong contractile activity in this ex vivo model. researchgate.net This suggests a potential interaction of the compound with receptors or cellular mechanisms that govern smooth muscle contraction.

Below is a data table summarizing the reported findings for Propionyllactoylcholine and related compounds.

| Compound | Tissue Preparation | Methodology | Observed Effect |

| Acetyllactoylcholine | Isolated Rat Stomach | Magnus Method | Strong Contractile Activity |

| Propionyllactoylcholine | Isolated Rat Stomach | Magnus Method | Strong Contractile Activity |

| Butyryllactoylcholine | Isolated Rat Stomach | Magnus Method | Strong Contractile Activity |

Design and Implementation of In Vivo Preclinical Research Models for Propionyllactoylcholine Iodide

The in vivo evaluation of Propionyllactoylcholine iodide necessitates a structured approach to preclinical model design, ensuring that the data generated are relevant and predictive of potential human biological responses. This involves the careful selection of animal models, standardized methodologies for compound administration and sample collection, and the integration of advanced imaging techniques for longitudinal monitoring.

The investigation into the fundamental biological activities of Propionyllactoylcholine iodide employs a variety of animal models, each selected for its specific physiological and genetic characteristics that are relevant to the research questions at hand. The primary goals are to understand the compound's mechanism of action, biodistribution, and effects on normal and pathological processes.

Rodent Models: Mice (Mus musculus) and rats (Rattus norvegicus) are the most extensively used mammalian models in preclinical research due to their physiological similarities to humans, well-characterized genetics, and the availability of transgenic strains. mdpi.comnih.gov These models are instrumental in studying the systemic effects of Propionyllactoylcholine iodide. For instance, specific strains of mice are selected to model human diseases, allowing for the evaluation of the compound's therapeutic potential in a simulated disease state. championsoncology.com

Characterization: Before initiating studies, rodent models undergo rigorous characterization. This includes genetic sequencing to confirm strain integrity, baseline physiological measurements (e.g., heart rate, blood pressure, and metabolic panels), and behavioral assessments. For disease-specific models, the phenotype is validated to ensure it accurately mimics the human condition.

Invertebrate Models: Invertebrate models, such as the zebrafish (Danio rerio), offer unique advantages for high-throughput screening and developmental biology studies. mdpi.com Their optical transparency during early life stages allows for direct, non-invasive observation of organ development and cellular processes in real-time. nih.gov This is particularly useful for assessing the impact of Propionyllactoylcholine iodide on angiogenesis and other fundamental biological pathways. mdpi.comnih.gov

Characterization: Zebrafish models are characterized based on developmental staging, morphological analysis, and the expression of fluorescent reporter genes that can highlight specific tissues or cell types. nih.gov

The selection of a model system is a critical decision in the preclinical pipeline, as outlined in the comparative table below.

Table 1: Comparison of Animal Models for Preclinical Research of Propionyllactoylcholine Iodide

| Model Organism | Key Advantages | Common Applications | Limitations |

|---|---|---|---|

| Mouse | High physiological and genetic homology to humans; availability of transgenic and disease models. mdpi.comnih.gov | Efficacy, pharmacokinetics, and systemic toxicity studies. | Higher cost and longer lifespan compared to invertebrates. |

| Rat | Larger size facilitates surgical procedures and repeated blood sampling; well-established behavioral models. mdpi.com | Neurological and cardiovascular studies; detailed pharmacokinetic profiling. | Fewer genetic manipulation tools compared to mice. |

| Zebrafish | Rapid development; optical transparency in embryos; high-throughput screening capabilities. mdpi.comnih.gov | Developmental toxicity, angiogenesis, and genetic function studies. | Physiological differences from mammals may limit direct translation of some findings. |

Standardized and reproducible methods for compound administration and sample collection are fundamental to ensuring the integrity of preclinical data for Propionyllactoylcholine iodide. The chosen route of administration is intended to mimic potential clinical applications and achieve desired systemic or local concentrations.

Compound Administration Routes: The selection of the administration route depends on the physicochemical properties of Propionyllactoylcholine iodide and the objectives of the study. Common routes in preclinical rodent models include:

Oral (PO): For assessing gastrointestinal absorption and first-pass metabolism.

Intravenous (IV): To ensure 100% bioavailability and study immediate systemic effects.

Intraperitoneal (IP): A common route for systemic delivery in rodents, offering rapid absorption.

Subcutaneous (SC): For slower, more sustained absorption.

Biological Sample Collection: The collection of biological samples is performed at predetermined time points to analyze the pharmacokinetics (PK) and pharmacodynamics (PD) of Propionyllactoylcholine iodide.

Blood: Serial blood samples are collected to determine the concentration of the compound and its metabolites over time. Techniques such as tail vein or saphenous vein sampling are used in rodents to minimize distress.

Tissues: At the termination of the study, various tissues (e.g., liver, kidney, brain, heart) are collected to assess compound distribution and tissue-specific effects.

Urine and Feces: These are collected using metabolic cages to study the excretion pathways of the compound.

All procedures are conducted in accordance with ethical guidelines and institutional animal care and use committee (IACUC) protocols to ensure animal welfare.

Non-invasive imaging technologies play a crucial role in the preclinical evaluation of Propionyllactoylcholine iodide, allowing for the longitudinal monitoring of biological processes within the same animal over time. nih.govresearchgate.net This approach reduces the number of animals required for a study and provides dynamic data on the compound's effects. imavita.com

A variety of imaging modalities can be employed, each with its own strengths: crownbio.comnih.gov

Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images and can be used to assess changes in tissue morphology, water content, and metabolism in response to Propionyllactoylcholine iodide. nih.govresearchgate.net

Positron Emission Tomography (PET): A highly sensitive technique that uses radiolabeled tracers to quantify biological processes at the molecular level. nih.gov A radiolabeled version of Propionyllactoylcholine iodide could be used to visualize its biodistribution and target engagement in real-time. biorxiv.org

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes to visualize and quantify physiological processes. biorxiv.org

Optical Imaging (Bioluminescence and Fluorescence): These techniques are well-suited for small animal imaging and can be used to track genetically engineered cells that emit light, or to visualize fluorescently-labeled Propionyllactoylcholine iodide. researchgate.netcrownbio.com

Computed Tomography (CT): Offers excellent anatomical detail, particularly for bone and other dense tissues, and can be combined with PET or SPECT for hybrid imaging that co-registers anatomical and functional information. nih.govresearchgate.net

Table 2: Overview of Non-Invasive Imaging Modalities for Preclinical Studies

| Imaging Modality | Principle | Information Provided | Key Application for Propionyllactoylcholine Iodide |

|---|---|---|---|

| MRI | Nuclear magnetic resonance of protons in water molecules. | High-resolution anatomical and functional soft tissue contrast. nih.gov | Assessing structural changes in organs or tumors following treatment. |

| PET | Detection of photons from positron-emitting radionuclides. nih.gov | Quantitative molecular and metabolic information. researchgate.net | Tracking the in vivo distribution and target binding of a radiolabeled compound. |

| SPECT | Detection of gamma rays from a radioisotope. biorxiv.org | Functional imaging of physiological processes. | Evaluating organ function and compound accumulation. |

| Optical Imaging | Detection of light from bioluminescent or fluorescent reporters. crownbio.com | Cellular and molecular activity in real-time. | Monitoring the effect of the compound on reporter gene expression or cell viability. |

| CT | X-ray attenuation through tissues. nih.gov | High-resolution 3D anatomical images. | Providing anatomical context for PET or SPECT functional data. |

Biomarker discovery is a critical component of preclinical research, aiming to identify measurable indicators of a biological state or response to a therapeutic intervention. For Propionyllactoylcholine iodide, biomarkers can help to elucidate its mechanism of action, provide early evidence of efficacy, and potentially serve as patient selection tools in future clinical trials.

The process of biomarker discovery and validation involves several stages:

Discovery Phase: High-throughput 'omics' technologies are employed to analyze biological samples (e.g., blood, tissue) from treated and control animal models.

Genomics/Transcriptomics: Techniques like RNA sequencing (RNA-Seq) are used to identify changes in gene expression patterns in response to Propionyllactoylcholine iodide.

Proteomics: Mass spectrometry-based approaches are used to identify and quantify changes in protein levels.

Metabolomics: Analysis of small molecule metabolites in biological fluids can reveal alterations in metabolic pathways.

Candidate Selection: Potential biomarkers identified in the discovery phase are prioritized based on the magnitude of change, biological plausibility, and potential for clinical translation.

Validation Phase: The most promising biomarker candidates are then validated in larger cohorts of animals. This involves developing and using targeted assays, such as enzyme-linked immunosorbent assays (ELISAs) or quantitative polymerase chain reaction (qPCR), to confirm the initial findings.

Table 3: Hypothetical Biomarker Discovery Findings for Propionyllactoylcholine Iodide

| Biomarker Type | Analytical Method | Potential Finding in Treated Group | Implication |

|---|---|---|---|

| Gene Expression | RNA-Seq | Upregulation of Gene XYZ in liver tissue. | Suggests a role in a specific hepatic pathway. |

| Protein | ELISA | Increased plasma levels of Protein ABC. | Could serve as a non-invasive marker of target engagement. |

| Metabolite | Mass Spectrometry | Decreased levels of Metabolite 123 in urine. | Indicates modulation of a specific metabolic process. |

The successful discovery and validation of preclinical biomarkers for Propionyllactoylcholine iodide are essential steps in de-risking its development and providing a clear rationale for its advancement into clinical studies. institut-curie.org

Table of Mentioned Compounds

| Compound Name |

|---|

Theoretical Frameworks and Advanced Mechanistic Insights for Propionyllactoylcholine Iodide

Comprehensive Structure-Activity Relationship (SAR) Studies of Propionyllactoylcholine Iodide and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity. gardp.org For Propionyllactoylcholine iodide, a systematic SAR study would involve the synthesis and evaluation of a series of analogs to determine which structural features are critical for its activity.

Key modifications to the Propionyllactoylcholine iodide structure for an SAR study would likely include:

Variation of the Acyl Group: Replacing the propionyl group with other acyl moieties of varying chain length, branching, and electronic properties (e.g., acetyl, butyryl, benzoyl) would probe the importance of this region for target binding.

Modification of the Lactoyl Linker: Altering the stereochemistry of the lactoyl group or replacing it with other hydroxy acid linkers could reveal the significance of its spatial arrangement and hydrogen-bonding capabilities.

Alterations to the Choline (B1196258) Headgroup: Modifications to the quaternary ammonium (B1175870) group, such as changing the methyl substituents to larger alkyl groups, would assess the role of the cationic head in receptor interaction.

Anion Substitution: Replacing the iodide counter-ion with other halides (e.g., chloride, bromide) or organic anions could investigate the influence of the counter-ion on the compound's physical properties and activity.

The insights gained from these studies would be crucial for designing new molecules with potentially enhanced or more specific biological effects. gardp.org

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For Propionyllactoylcholine iodide and its analogs, a QSAR study would follow a general workflow: researchgate.net

Data Set Compilation: A dataset of structurally related compounds with their corresponding experimentally determined biological activities would be assembled.

Descriptor Calculation: A wide range of molecular descriptors, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological indices, would be calculated for each analog.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines would be employed to build a predictive model. researchgate.netfrontiersin.org

Model Validation: The robustness and predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. nih.gov

A successful QSAR model could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. qsartoolbox.org

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on Activity

| Descriptor Class | Specific Descriptor Example | Potential Influence on the Activity of Propionyllactoylcholine Iodide Analogs |

| Electronic | Partial charge on the quaternary nitrogen | Could correlate with the strength of electrostatic interactions with a biological target. |

| Steric | Molar Refractivity of the acyl chain | May relate to the size and shape requirements of a binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Can influence membrane permeability and access to the target site. |

| Topological | Wiener Index | Provides information about molecular branching, which can affect binding affinity. |

Cheminformatics utilizes computational tools to analyze and model chemical data. nih.gov In the context of Propionyllactoylcholine iodide, cheminformatics approaches could be used for:

Similarity Searching: Identifying known compounds with similar structural features to predict potential biological targets or off-target effects.

Pharmacophore Modeling: Developing a 3D model that defines the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries for new potential active compounds.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of Propionyllactoylcholine iodide and its analogs, helping to identify potential liabilities early in the research process. nih.gov

These predictive models are instrumental in modern drug discovery and chemical biology for efficient lead optimization. nih.gov

Elucidation of Intrinsic Reactivity and Stability Mechanisms of Propionyllactoylcholine Iodide

The intrinsic reactivity and stability of Propionyllactoylcholine iodide are critical for understanding its chemical behavior and potential degradation pathways. The presence of an ester linkage makes it susceptible to hydrolysis, particularly under acidic or basic conditions.

Potential Degradation Pathways:

Ester Hydrolysis: The most likely degradation pathway would be the cleavage of the ester bond, yielding propionyl-lactic acid and choline iodide. The rate of this reaction would be highly dependent on pH and temperature.

Iodide-Mediated Reactions: The iodide ion could potentially participate in redox reactions or act as a nucleophile, although these pathways are generally less favored under physiological conditions compared to ester hydrolysis. csic.es The stability of iodide-containing compounds can vary, with some being prone to decomposition. nsf.govrsc.org

Theoretical studies could calculate the activation energies for different degradation pathways to predict the compound's shelf-life and identify conditions under which it is most stable. nih.gov The reactivity of the iodide moiety in similar molecular contexts has been a subject of interest in synthetic chemistry. nih.gov

Application of Advanced Computational Chemistry Approaches

Advanced computational chemistry methods offer powerful tools to investigate the properties of molecules at an electronic level.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and properties of molecules from first principles. rsc.orgnih.govaps.org For Propionyllactoylcholine iodide, these methods could be applied to:

Geometry Optimization: Determine the most stable 3D conformation of the molecule.

Electronic Property Calculation: Compute properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges. These can provide insights into the molecule's reactivity and intermolecular interactions. aps.orgrsc.org

Reaction Mechanism Studies: Model the transition states and reaction pathways of potential chemical reactions, such as hydrolysis, to understand the kinetics and thermodynamics of these processes. ufs.ac.za

Table 2: Hypothetical DFT-Calculated Properties of Propionyllactoylcholine Iodide

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's susceptibility to oxidation. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and electronic transitions. |

| Dipole Moment | 12.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only.

Large-scale DFT calculations can be computationally intensive but provide highly detailed information about the electronic nature of the compound. arxiv.org

Statistical mechanics bridges the gap between the microscopic properties of molecules and the macroscopic thermodynamic properties of a system. lehman.edu Coupled with molecular dynamics (MD) simulations, it allows for the calculation of free energies associated with various molecular processes. nih.govharvard.edu

For Propionyllactoylcholine iodide, these methods could be used to:

Calculate Solvation Free Energy: Determine the energy change when the molecule is transferred from a vacuum to a solvent (e.g., water), which is crucial for understanding its solubility.

Compute Binding Free Energies: If a biological target is known, these calculations can predict the affinity of Propionyllactoylcholine iodide and its analogs for the binding site. This is a powerful tool for rational drug design. aps.org

Analyze Conformational Equilibria: Determine the relative free energies of different conformations of the molecule in solution, providing a picture of its dynamic behavior. lehigh.edu

These advanced computational techniques, while demanding, provide a level of detail and insight that is often difficult to obtain through experimental methods alone.

Future Directions and Emerging Research Avenues for Propionyllactoylcholine Iodide

Integration of Propionyllactoylcholine Iodide Research with Systems Biology Approaches

The integration of Propionyllactoylcholine iodide into systems biology would first require fundamental studies to establish its basic biochemical and physiological effects. Systems biology aims to understand the complex interactions within biological systems as a whole. Should initial research identify a biological target or pathway for Propionyllactoylcholine iodide, systems biology approaches could then be employed to model its broader impact. This could involve transcriptomics, proteomics, and metabolomics to map the global changes in a cell or organism upon exposure to the compound. Such an approach would be crucial to move from a single-target interaction to a network-level understanding of its function.

Development of Novel Analytical Tools and Biosensors for Propionyllactoylcholine Iodide Detection

The development of analytical tools and biosensors for Propionyllactoylcholine iodide would be contingent on its potential biological significance or application. If the compound is found to be an important biomarker or a therapeutic agent, sensitive and selective detection methods would be necessary. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would likely be the initial methods for its quantification in biological matrices. Current time information in Bangalore, IN. Furthermore, should the compound exhibit specific binding properties, the development of biosensors could be explored. These might include electrochemical biosensors utilizing enzymatic reactions or optical biosensors based on surface plasmon resonance (SPR) to detect its interaction with target molecules in real-time. sapphirebioscience.com

Exploration of Cross-Disciplinary Research Opportunities (e.g., Materials Science, Bioengineering)

Cross-disciplinary applications for Propionyllactoylcholine iodide are, at present, entirely theoretical. In materials science, choline-based compounds are sometimes explored for the development of ionic liquids or biocompatible polymers. If Propionyllactoylcholine iodide possesses unique physicochemical properties, it could potentially be investigated for applications such as drug delivery systems or as a component in biomaterials. In bioengineering, if the compound is found to influence cell behavior, such as proliferation or differentiation, it could be incorporated into tissue engineering scaffolds or used to modify the surface of biomedical implants to enhance their integration with biological tissues. The iodide component could also open avenues in the development of radiolabeled tracers for imaging, provided a suitable radioisotope of iodine is used in its synthesis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.